molecular formula C13H6BrNO3 B3054157 2-Bromo-7-nitro-9h-fluoren-9-one CAS No. 58557-62-3

2-Bromo-7-nitro-9h-fluoren-9-one

Cat. No.: B3054157
CAS No.: 58557-62-3
M. Wt: 304.09 g/mol
InChI Key: IFYJYXRGISYHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups at the 2 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-nitro-9H-fluoren-9-one typically involves the bromination and nitration of fluorenone. One common method includes the bromination of 9H-fluoren-9-one using bromine in the presence of a catalyst, followed by nitration with a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-7-nitro-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-nitro-9H-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-nitro-9H-fluoren-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionalization allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-bromo-7-nitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrNO3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYJYXRGISYHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293555
Record name 2-bromo-7-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58557-62-3
Record name NSC90678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-7-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-7-nitro-9h-fluoren-9-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-7-nitro-9h-fluoren-9-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-7-nitro-9h-fluoren-9-one
Reactant of Route 4
Reactant of Route 4
2-Bromo-7-nitro-9h-fluoren-9-one
Reactant of Route 5
2-Bromo-7-nitro-9h-fluoren-9-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-7-nitro-9h-fluoren-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.